Selinexor

Description

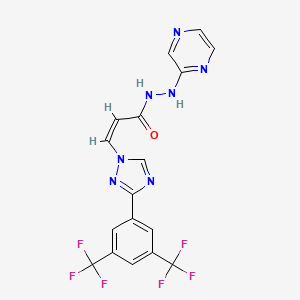

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVSOMFAQLZNKR-RJRFIUFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)NNC(=O)/C=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F6N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026013 | |

| Record name | Selinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20mg/mL | |

| Record name | Selinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1393477-72-9 | |

| Record name | Selinexor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393477-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selinexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393477729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selinexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selinexor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (z)-3-{3-[3,5-bis (trifluoromethyl) phenyl]-1H-1,2,4-Triazol-1yl}acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELINEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TZ62FO8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Selinexor in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinexor (KPT-330) is a first-in-class, oral, selective inhibitor of nuclear export (SINE) compound that presents a novel mechanism for cancer therapy.[1][2] It targets Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key nuclear export protein.[3][4] In many solid tumors, XPO1 is overexpressed, facilitating the transport of essential tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, thereby inactivating them.[4][5] this compound's ability to block this process restores the cell's natural tumor-suppressing functions, making it a promising agent in oncology, with ongoing clinical investigations in a variety of solid tumors including liposarcoma, endometrial cancer, and glioblastoma.[1][6]

Core Mechanism of Action: Reversal of XPO1-Mediated Nuclear Export

The central mechanism of this compound involves the specific and covalent binding to the cysteine residue at position 528 (Cys528) within the cargo-binding groove of XPO1.[7][8] This irreversible binding blocks the ability of XPO1 to escort its cargo proteins out of the nucleus.[9]

The primary consequences of XPO1 inhibition are twofold:

-

Nuclear Retention and Reactivation of Tumor Suppressor Proteins (TSPs): this compound forces the accumulation of key TSPs such as p53, p21, Rb, and FOXO proteins within the nucleus.[1][8][10] This nuclear sequestration allows them to carry out their functions, including cell cycle arrest, DNA repair, and induction of apoptosis.[1][8]

-

Inhibition of Oncoprotein mRNA Translation: XPO1 also exports the eukaryotic initiation factor 4E (eIF4E) bound to oncogenic mRNAs (e.g., c-myc, BCL2). By trapping these complexes in the nucleus, this compound prevents their translation into oncoproteins in the cytoplasm, thereby reducing the levels of proteins that drive cancer cell growth and survival.[6][9]

This dual action leads to selective apoptosis in cancer cells while largely sparing normal cells, which have functional cell cycle checkpoints.[1][7]

Key Downstream Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical driver of inflammation and cell survival and is often constitutively active in solid tumors. Its inhibitor, IκB, is an XPO1 cargo protein.[7][11]

-

Mechanism: In normal states, IκB binds to NF-κB in the cytoplasm, keeping it inactive. In cancer cells, IκB can be exported to the cytoplasm for degradation, freeing NF-κB to enter the nucleus and promote pro-survival gene transcription. This compound treatment forces the nuclear retention of IκB, where it can bind to and inactivate NF-κB.[7][11][12]

-

Impact: This leads to the downregulation of NF-κB transcriptional activity, reducing the expression of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.[13] Studies have shown that this compound inhibits NF-κB activity with IC50 values similar to those observed for cell proliferation inhibition.[11]

Synergy with Glucocorticoids via Glucocorticoid Receptor (GR) Modulation

This compound demonstrates significant synergy with glucocorticoids like dexamethasone, a common combination in hematologic malignancies that is also relevant for solid tumors where steroids are used.[14][15]

-

Mechanism: The Glucocorticoid Receptor (GR) is another XPO1 cargo protein. This compound treatment not only enhances the expression of GR but also traps it in the nucleus upon activation by dexamethasone.[9][14] This enhanced nuclear presence of the GR complex amplifies its transcriptional activity.[10]

-

Impact: One of the key downstream effects is the potent suppression of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[14][16] The this compound-dexamethasone combination synergistically inhibits mTOR activity, leading to enhanced apoptotic cell death.[14]

Preclinical and Clinical Evidence in Solid Tumors

This compound has shown broad antitumor activity across a range of preclinical solid tumor models and is being evaluated in numerous clinical trials.[1][2][17]

Preclinical In Vitro Activity

This compound induces cell cycle arrest and apoptosis in a dose-dependent manner in various solid tumor cell lines.

Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Effect | Reference |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | ~300-700 | Cell cycle arrest, apoptosis, NF-κB repression | [11] |

| NCI-H1299 | Non-Small Cell Lung Cancer | ~25-100 | Cell cycle arrest, apoptosis, NF-κB repression | [11] |

| GIST-T1 | Gastrointestinal Stromal Tumor | 28.8 - 218.2 (median 66.1) | G1-arrest | [18][19] |

| Various | Sarcoma (17 cell lines) | 28.8 - 218.2 (median 66.1) | G1-arrest, Apoptosis |[18][19] |

Preclinical In Vivo Activity

In vivo studies using xenograft models have confirmed this compound's ability to suppress tumor growth.

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Tumor Type | Model | This compound Dose | Tumor Growth Inhibition (%) | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | A549 Xenograft | 20 mg/kg | 81% | [11] |

| Sarcoma | 9 Xenograft Models | 15 mg/kg | Significant suppression vs. vehicle |[18] |

Clinical Trial Data in Solid Tumors

This compound is being actively investigated as both a monotherapy and in combination regimens for various advanced solid tumors.

Table 3: Summary of Key Clinical Trial Results for this compound in Solid Tumors

| Study (Tumor Type) | Phase | Treatment | Key Efficacy Results | Reference |

|---|---|---|---|---|

| SIENDO (Endometrial) | III | This compound Maintenance | p53 wild-type subgroup: Median PFS 27.4 months vs 5.2 months for placebo (HR=0.42) | [20] |

| Phase 1b (Ovarian) | Ib | This compound + Paclitaxel | Ovarian Cancer pts (n=24): ORR 17%; Clinical Benefit Rate 58%; Median PFS 6.83 months | [21] |

| Phase 1b (Various Solid Tumors) | Ib | This compound + Topotecan | Evaluable pts (n=13): 1 uPR (8%), 6 SD (46%); Clinical Benefit Rate 46% | [22] |

| Phase 1b (Various Solid Tumors) | Ib | this compound + Various Chemo | Evaluable pts (n=14): 7 SD (50%); Disease Control Rate 14% (overall) |[23][24] |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound Combinations

| Adverse Event | Grade (Any) Frequency | Grade (≥3) Frequency | Reference |

|---|---|---|---|

| Nausea | 57% - 68% | Low | [21][23] |

| Fatigue | 51% - 58% | Low | [21][23] |

| Anemia | 74% | Low | [21] |

| Thrombocytopenia | 46% - 84% | Moderate | [21][23] |

| Neutropenia | 49% - 63% | 42% | [21][23] |

| Leukopenia | 51% - 68% | 26% |[21][23] |

Key Experimental Protocols

Reproducing and validating the effects of this compound requires standardized methodologies. Below are outlines for key experimental protocols.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.

-

Methodology:

-

Cell Plating: Seed solid tumor cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10,000 nM) for 72 hours.

-

Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.

-

Western Blot for Nuclear/Cytoplasmic Fractionation

This protocol determines the subcellular localization of XPO1 cargo proteins like p53 or IκB.

-

Methodology:

-

Treatment: Culture cells and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Fractionation: Harvest cells and use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic lysates according to the manufacturer's instructions.

-

Protein Quantification: Determine protein concentration in each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., anti-p53, anti-IκB) and loading controls (e.g., anti-Lamin B1 for nuclear, anti-GAPDH for cytoplasmic).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands.

-

In Vivo Xenograft Tumor Model

This protocol assesses the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Subcutaneously implant human solid tumor cells (e.g., A549) mixed with Matrigel into the flanks of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize mice into treatment (this compound) and control (vehicle) groups. Administer this compound orally via gavage at a specified dose and schedule (e.g., 15-20 mg/kg, twice weekly).[11][18]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.

-

Endpoint: Continue treatment for a defined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Compare the average tumor volume between the treatment and control groups to determine the percentage of tumor growth inhibition (%TGI).

-

Conclusion

This compound's mechanism of action, centered on the inhibition of the master nuclear export protein XPO1, represents a distinct and powerful strategy against solid tumors. By reactivating the cell's own tumor suppressor machinery and preventing the synthesis of oncoproteins, this compound induces cell cycle arrest and apoptosis in malignant cells. Preclinical data are robust, and clinical trials, particularly in molecularly defined subgroups such as p53 wild-type endometrial cancer, have shown promising efficacy. The primary challenges remain the management of toxicities, such as nausea and thrombocytopenia, which can often be mitigated with supportive care and dose adjustments. Future research will continue to focus on identifying predictive biomarkers and optimizing combination strategies to fully leverage this compound's unique mechanism in the treatment of solid tumors.

References

- 1. karyopharm.com [karyopharm.com]

- 2. First-in-Class, First-in-Human Phase I Study of this compound, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Targeting a novel pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. oncotarget.com [oncotarget.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Treatment of multiple myeloma with this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. karyopharm.com [karyopharm.com]

- 12. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. This compound’s Immunomodulatory Impact in Advancing Multiple Myeloma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facebook [cancer.gov]

- 18. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical activity of this compound, an inhibitor of XPO1, in sarcoma. [vivo.weill.cornell.edu]

- 20. This compound as Maintenance Therapy for p53 Wild-Type Endometrial Cancer - The ASCO Post [ascopost.com]

- 21. ascopubs.org [ascopubs.org]

- 22. This compound in combination with topotecan in patients with advanced or metastatic solid tumors: Results of an open-label, single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound in combination with standard chemotherapy in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Selinexor Target Protein XPO1 Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular homeostasis is critically dependent on the regulated transport of macromolecules between the nucleus and the cytoplasm. Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear export protein belonging to the karyopherin-β superfamily.[1][2] It is responsible for the transport of a wide array of cargo molecules, including hundreds of proteins and various RNA species, from the nucleus to the cytoplasm.[1][3] Among its cargo are numerous tumor suppressor proteins (TSPs) and growth regulators.[4][5]

In many hematological and solid malignancies, XPO1 is overexpressed, leading to the excessive export and subsequent functional inactivation of TSPs in the cytoplasm.[6][7][8] This aberrant localization promotes oncogenesis, making XPO1 a compelling target for cancer therapy.[6][9] Selinexor (KPT-330) is a first-in-class, oral, Selective Inhibitor of Nuclear Export (SINE) that specifically targets XPO1.[4][10] By blocking XPO1-mediated export, this compound forces the nuclear retention and reactivation of TSPs, leading to selective apoptosis in cancer cells while largely sparing normal cells.[11][12] This guide provides a detailed technical overview of the XPO1 pathway, the mechanism of this compound, quantitative efficacy data, and key experimental protocols for its study.

The XPO1 Nuclear Export Pathway

Physiological Function

Under normal physiological conditions, XPO1 mediates the transport of proteins containing a leucine-rich Nuclear Export Signal (NES).[3][13] The process is driven by the Ran GTPase cycle. Inside the nucleus, where the concentration of Ran-GTP is high, XPO1 binds to its cargo protein and Ran-GTP to form a stable ternary complex.[3] This complex then translocates through the Nuclear Pore Complex (NPC) into the cytoplasm. In the cytoplasm, GTP hydrolysis to GDP, facilitated by Ran GTPase Activating Protein (RanGAP), causes the disassembly of the complex, releasing the cargo protein.[3] This process ensures the unidirectional flow of cargo from the nucleus to the cytoplasm.[3]

Role in Oncogenesis

A hallmark of many cancer types is the overexpression of XPO1.[7][8][9] Elevated XPO1 levels lead to increased nuclear export of critical TSPs, such as p53, p21, BRCA1, and the NF-κB inhibitor, IκBα.[4][10] This mislocalization sequesters them in the cytoplasm, preventing them from performing their tumor-suppressive functions in the nucleus, such as inducing cell cycle arrest or apoptosis and regulating transcription.[4][6] This aberrant export contributes significantly to cancer cell proliferation, survival, and resistance to therapy.[6][7]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of XPO1. It functions by forming a covalent bond with the cysteine residue at position 528 (Cys528) within the cargo-binding pocket of XPO1.[4][11] This irreversible binding physically obstructs the binding of cargo proteins, effectively shutting down nuclear export.

The primary consequences of XPO1 inhibition by this compound are:

-

Nuclear Retention of Tumor Suppressor Proteins : TSPs and other growth regulatory proteins are trapped within the nucleus.[4] This nuclear accumulation restores their endogenous anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells.[5][11]

-

Inhibition of Oncoprotein Translation : this compound also prevents the nuclear export of mRNAs that code for oncoproteins such as c-Myc and cyclin D1.[10][14] By retaining these mRNAs in the nucleus, this compound prevents their translation into proteins, further contributing to its anti-tumor effect.[10]

-

Inhibition of the NF-κB Pathway : A key mechanism of this compound is the nuclear retention of IκBα, the natural inhibitor of the pro-survival transcription factor NF-κB.[11] By trapping IκBα in the nucleus, this compound prevents NF-κB from binding to DNA and activating the transcription of its target genes, which are involved in cell survival and proliferation.[5][11][15]

Quantitative Efficacy Data

The efficacy of this compound, both as a monotherapy and in combination, has been evaluated in numerous preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines

| Cancer Type | Cell Lines | Inhibitor | IC50 Range | Citation(s) |

| Ovarian Cancer | A2780, CP70, OVCAR3, SKOV3 | KPT-185 | 46.5 - 328.7 nM | [16] |

| Triple-Negative Breast Cancer (TNBC) | Various | This compound | 32 - 732 nM | [15] |

| Multiple Myeloma | RPMI8226, MM1S | This compound | 25 - 150 nM | [17] |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)

| Trial | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |

| STORM | This compound + Dexamethasone | Penta-refractory | 21% | - | [17] |

| STOMP | This compound + Pomalidomide + Dex | 1-3 prior lines | 55% | 11.6 months | [10] |

| STOMP | This compound + Carfilzomib + Dex | Median 4 prior lines | 78.1% | 15.0 months | [18] |

| BOSTON | This compound + Bortezomib + Dex | 1-3 prior lines | 81.7% (dose reduction group) | 16.6 months (dose reduction group) | [19] |

Table 3: Clinical Efficacy of this compound in Other Malignancies

| Trial | Malignancy | Treatment Regimen | Key Efficacy Endpoint | Result | Citation(s) |

| SENTRY | Myelofibrosis | This compound + Ruxolitinib | Spleen Volume Reduction (SVR35) at 24 wks | 79% | [20] |

| SENTRY | Myelofibrosis | This compound + Ruxolitinib | Symptom Improvement (TSS50) at 24 wks | 58% | [20] |

| Pivotal Trial | Diffuse Large B-cell Lymphoma (DLBCL) | This compound monotherapy | Approved for RRDLBCL | - | [10] |

Key Experimental Protocols

Validating the on-target effects of XPO1 inhibitors requires a multi-faceted approach. Below are detailed methodologies for key experiments.

Immunofluorescence Assay for Protein Localization

This method visually confirms the nuclear retention of an XPO1 cargo protein following inhibitor treatment.[21]

-

Protocol:

-

Cell Culture: Seed cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Fixation: Aspirate media, wash cells with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against a known XPO1 cargo protein (e.g., rabbit anti-p53) diluted in blocking buffer overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Wash three times with PBST. Mount coverslips onto microscope slides using an anti-fade mounting medium. Visualize using a fluorescence microscope.

-

-

Expected Outcome: In vehicle-treated cells, the cargo protein will show cytoplasmic or pan-cellular staining. In this compound-treated cells, the protein's fluorescence signal will be predominantly localized within the nucleus.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This assay is used to demonstrate that this compound disrupts the physical interaction between XPO1 and its cargo.[21]

-

Protocol:

-

Cell Culture and Treatment: Grow cells in 10-cm dishes to ~90% confluency. Treat with this compound or vehicle control.

-

Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against the cargo protein (e.g., mouse anti-IκBα) and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting, probing the membrane with an antibody against XPO1.

-

-

Expected Outcome: The amount of XPO1 co-immunoprecipitated with the cargo protein will be significantly reduced in the this compound-treated sample compared to the control, indicating a disruption of their interaction.[21]

Western Blotting for Nuclear/Cytoplasmic Fractionation

This technique quantifies the amount of a protein in the nucleus versus the cytoplasm.

-

Protocol:

-

Cell Culture and Treatment: Treat cells as described previously.

-

Fractionation: Harvest cells and perform nuclear and cytoplasmic extraction using a commercial kit (e.g., NE-PER™ kit) according to the manufacturer's protocol.[15] This yields separate nuclear and cytoplasmic protein lysates.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.[15] Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody against the cargo protein of interest. Also, probe for loading controls specific to each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) to ensure pure fractions.

-

Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

-

Expected Outcome: this compound treatment will cause a visible increase in the protein band for the cargo protein in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction.

Cell Viability Assay

This assay measures the cytotoxic effect of the inhibitor and is used to determine the half-maximal inhibitory concentration (IC50).

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) into 96-well plates and allow them to attach overnight.[6]

-

Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or vehicle control for a specified period (e.g., 48-72 hours).[6]

-

Viability Measurement:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and read the absorbance at ~570 nm.

-

For CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. Read the resulting luminescence on a plate reader.

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells (defined as 100% viability). Plot the percent viability against the log of the drug concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

-

-

Expected Outcome: this compound will decrease cell viability in a dose-dependent manner, allowing for the determination of its potency (IC50) in the tested cell line.

Mechanisms of Resistance

Despite promising efficacy, resistance to this compound can develop. The primary mechanism identified involves a point mutation in the XPO1 gene, leading to a change at the this compound binding site (C528S).[22] This mutation prevents the covalent binding of the drug, rendering it ineffective.[22] Other potential mechanisms include alterations in downstream pathways. For instance, the overexpression of the transcription factor E2F1 has been suggested as a possible biomarker for resistance in multiple myeloma patients.[17]

Conclusion

The XPO1 nuclear export pathway represents a critical node in cellular regulation, and its dysregulation is a key driver in many cancers. This compound, by selectively and covalently inhibiting XPO1, effectively restores the nuclear localization and function of tumor suppressor proteins, providing a novel mechanism of action for cancer therapy.[4][23] Its efficacy, particularly in combination with other agents, has been demonstrated in challenging, heavily pretreated patient populations.[24][25] A thorough understanding of its mechanism, coupled with robust preclinical validation using the experimental protocols outlined in this guide, is essential for the continued development and optimization of XPO1 inhibitors in oncology. Future research will likely focus on overcoming resistance mechanisms and identifying biomarkers to select patients most likely to benefit from this targeted therapy.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. XPO1 - Wikipedia [en.wikipedia.org]

- 3. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]

- 6. researchgate.net [researchgate.net]

- 7. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pan-cancer analysis reveals the roles of XPO1 in predicting prognosis and tumorigenesis - Zhao - Translational Cancer Research [tcr.amegroups.org]

- 9. XPO1 serves as a prognostic marker involving AKT/MAPK/TGFBR1 pathway in OSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Exportin 1 (XPO1) inhibition leads to restoration of tumor suppressor miR-145 and consequent suppression of pancreatic cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. XPOVIO® Mechanism of Action for MM | XPOVIO (this compound) HCP [xpoviopro.com]

- 15. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. ashpublications.org [ashpublications.org]

- 18. cancernetwork.com [cancernetwork.com]

- 19. targetedonc.com [targetedonc.com]

- 20. trial.medpath.com [trial.medpath.com]

- 21. benchchem.com [benchchem.com]

- 22. oaepublish.com [oaepublish.com]

- 23. myeloma.org [myeloma.org]

- 24. A review of the mechanism of action, safety, and efficacy of this compound in multiple myeloma | Canadian Hematology Today [canadianhematologytoday.com]

- 25. Treatment of multiple myeloma with this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Selinexor's Impact on Tumor Suppressor Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selinexor, a first-in-class Selective Inhibitor of Nuclear Export (SINE), represents a novel therapeutic strategy in oncology. By targeting Exportin 1 (XPO1), this compound effectively blocks the transport of over 200 nuclear proteins, including a multitude of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. This forced nuclear retention and subsequent reactivation of TSPs, such as p53, FOXO, and pRB, restores their endogenous anti-cancer functions, leading to cell cycle arrest and apoptosis in malignant cells. This technical guide provides an in-depth analysis of this compound's mechanism of action with a specific focus on its effects on key tumor suppressor proteins. We present quantitative data on protein localization and expression, detailed experimental protocols for assessing these effects, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

This compound's primary mechanism of action is the covalent, irreversible binding to Cysteine 528 within the cargo-binding groove of Exportin 1 (XPO1), a key nuclear export protein.[1] In many cancers, XPO1 is overexpressed, leading to the excessive export of TSPs from the nucleus to the cytoplasm, where they are unable to perform their tumor-suppressive functions and are often targeted for degradation. By inhibiting XPO1, this compound effectively traps these TSPs within the nucleus, leading to their accumulation and functional reactivation.[1][2] This restored nuclear activity of TSPs triggers critical anti-tumor responses, including cell cycle arrest and apoptosis.[3][4]

Quantitative Effects on Tumor Suppressor Protein Localization and Activity

The nuclear retention of TSPs by this compound has been quantified in various preclinical models. The following tables summarize the observed effects on key tumor suppressor proteins.

| Tumor Suppressor Protein | Cell Line / Model | This compound Concentration | Observed Effect | Fold Change / Significance | Reference |

| p53 | Vero E6 cells | 500 nM | Increased nuclear accumulation | Nearly 5-fold increase in nuclear protein levels | [5] |

| Dedifferentiated liposarcoma PDXs | Not specified | Increased nuclear accumulation | Significant increase in the nucleus compared to the cytoplasm | [6][7] | |

| Thymic epithelial tumor cells | Not specified | Nuclear accumulation | - | [8] | |

| p21 | Liposarcoma cell lines | Not specified | Increased protein expression | - | [6] |

| HT-1080-R cells | 1 µM | Enhanced nuclear accumulation (in combination with bortezomib) | - | [3] | |

| FOXO1/FOXO3a | Breast cancer cells | 10 µM | Increased nuclear localization | - | [9] |

| Ovarian carcinoma cells | Not specified | Enriched nuclear staining | - | [10] | |

| HT-1080-R cells | 1 µM | Enhanced nuclear accumulation (in combination with bortezomib) | - | [3] | |

| Thymic epithelial tumor cells | Not specified | Nuclear accumulation | - | [8] | |

| pRB | Liposarcoma cell lines | Not specified | Decreased phosphorylation (hypophosphorylation) | - | [6][11] |

| IκB-α | HT-1080-R cells | 1 µM | Enhanced nuclear localization (in combination with bortezomib) | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on tumor suppressor proteins. These are generalized protocols that can be adapted based on specific cell lines and antibodies.

Western Blotting for Protein Expression and Phosphorylation

This protocol is for assessing changes in the total protein levels of TSPs (e.g., p53, p21, FOXO1) and the phosphorylation status of proteins like pRB.

Materials:

-

Cell lysis buffer (RIPA buffer recommended)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to the TSP of interest, e.g., anti-p53, anti-phospho-pRB)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape adherent cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize to a loading control like β-actin or GAPDH.

-

Immunofluorescence for Subcellular Localization

This protocol allows for the visualization and quantification of the nuclear accumulation of TSPs like p53 and FOXO proteins.

Materials:

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibodies (specific to the TSP of interest)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat cells with this compound at the desired concentration and time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with fixation solution for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate cells with the primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash cells three times with PBST.

-

Incubate cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBST.

-

-

Mounting and Imaging:

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto microscope slides using antifade mounting medium.

-

Image cells using a fluorescence or confocal microscope.

-

-

Analysis:

-

Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software to determine the extent of nuclear localization.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be adapted to investigate the interaction between XPO1 and its cargo TSPs and how this is affected by this compound.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Protease inhibitor cocktail

-

Primary antibody for immunoprecipitation (e.g., anti-XPO1)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

Primary antibodies for Western blotting (e.g., anti-TSP)

Procedure:

-

Cell Lysis:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer with protease inhibitors.

-

Centrifuge to clear the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-XPO1) for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., p53, FOXO).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism of this compound and the downstream consequences of tumor suppressor protein reactivation, as well as a typical experimental workflow.

Caption: this compound's core mechanism of action.

Caption: Downstream effects of TSP reactivation by this compound.

Caption: Workflow for studying this compound's effects.

Conclusion

This compound's unique mechanism of reactivating a broad range of tumor suppressor proteins through the inhibition of XPO1-mediated nuclear export provides a powerful and versatile anti-cancer strategy. The quantitative data and experimental protocols presented in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound. The continued exploration of the downstream signaling consequences of TSP reactivation will be crucial for optimizing its clinical application and identifying rational combination therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. A Three-Gene Signature Predicts Response to this compound in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound versus doxorubicin in dedifferentiated liposarcoma PDXs: evidence of greater activity and apoptotic response dependent on p53 nuclear accumulation and survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. FoxO-1 contributes to the efficacy of the combination of the XPO1 inhibitor this compound and cisplatin in ovarian carcinoma preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Role of XPO1 Inhibition in Cancer Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein responsible for the nuclear export of over 200 regulatory proteins, including the majority of tumor suppressor proteins (TSPs). In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization of these TSPs in the cytoplasm, effectively inactivating them and promoting uncontrolled cell growth and survival. Inhibition of XPO1 has emerged as a promising therapeutic strategy in oncology. Selective Inhibitors of Nuclear Export (SINEs) are a class of drugs that bind to and inhibit XPO1, forcing the nuclear retention and reactivation of TSPs. This guide provides a detailed technical overview of the mechanisms by which XPO1 inhibition induces apoptosis in cancer cells, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the underlying signaling pathways.

The Central Role of XPO1 in Cancer Pathogenesis

XPO1 is the sole nuclear exporter for a multitude of key TSPs, such as p53, p21, p27, BRCA1/2, and FOXO proteins. By binding to a leucine-rich nuclear export signal (NES) on its cargo proteins, XPO1 facilitates their transport from the nucleus to the cytoplasm. In cancer cells, elevated levels of XPO1 disrupt the normal nucleocytoplasmic trafficking, leading to a significant reduction of TSPs in the nucleus where they exert their function. This cytoplasmic sequestration of TSPs contributes to the hallmarks of cancer, including sustained proliferative signaling and evasion of apoptosis. Increased XPO1 expression has been correlated with poor prognosis in a variety of solid and hematological malignancies, including pancreatic, lung, ovarian, and bladder cancers, as well as multiple myeloma and acute myeloid leukemia (AML).

Mechanism of Action of XPO1 Inhibitors

The primary mechanism of action for XPO1 inhibitors, such as the clinically approved drug selinexor (Xpovio®), involves the covalent binding to a cysteine residue (Cys528) in the cargo-binding groove of the XPO1 protein. This binding event physically obstructs the interaction between XPO1 and its cargo proteins, effectively trapping the TSPs within the nucleus. The nuclear accumulation of these proteins reactivates their tumor-suppressive functions, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis) in malignant cells. Notably, this effect appears to be selective for cancer cells, while normal cells are largely spared and may undergo a transient cell cycle arrest.

Signaling Pathways Triggering Apoptosis

The induction of apoptosis by XPO1 inhibitors is a multifactorial process involving the reactivation of several key signaling pathways.

p53-Dependent Apoptosis

The tumor suppressor p53 is a primary cargo protein of XPO1. In many cancers with wild-type p53, the protein is rendered inactive by being exported to the cytoplasm. XPO1 inhibition leads to the nuclear accumulation of p53, allowing it to function as a transcription factor. Activated nuclear p53 then upregulates the expression of pro-apoptotic genes, such as BAX, PUMA, and Noxa, which in turn activate the intrinsic mitochondrial apoptosis pathway. This pathway is characterized by the activation of caspase-9 and the executioner caspase-3. Studies have shown that the p53 status of cancer cells can be a critical determinant of their sensitivity to XPO1 inhibitors.

p53-Independent Apoptosis

XPO1 inhibition can also induce apoptosis in cancer cells with mutated or deleted p53 through various p53-independent mechanisms. These include:

-

Nuclear retention of other TSPs: Proteins like p21, p27, and FOXO are also retained in the nucleus, where they can induce cell cycle arrest and apoptosis.

-

Downregulation of anti-apoptotic proteins: XPO1 inhibition has been shown to decrease the levels of anti-apoptotic proteins such as Mcl-1 and Survivin.

-

Inhibition of NF-κB signaling: The inhibitor of NF-κB, IκB, is another cargo protein of XPO1. By retaining IκB in the nucleus, XPO1 inhibitors can suppress the pro-survival NF-κB pathway.

-

Modulation of oncogene expression: XPO1 inhibition can lead to decreased levels of oncoproteins like c-Myc.

Quantitative Data on the Efficacy of XPO1 Inhibitors

The cytotoxic and pro-apoptotic effects of XPO1 inhibitors have been quantified across a wide range of cancer cell lines.

| XPO1 Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| KPT-185 | Ovarian Cancer | A2780 | ~100 | |

| KPT-185 | Ovarian Cancer | CP70 | ~100 | |

| KPT-185 | Ovarian Cancer | OVCAR3 | ~50 | |

| KPT-185 | Ovarian Cancer | SKOV3 | ~300 | |

| This compound (KPT-330) | Bladder Cancer | Various | 100 - 500 | |

| This compound (KPT-330) | Triple-Negative Breast Cancer | MDA-MB-468 | ~32 | |

| This compound (KPT-330) | Triple-Negative Breast Cancer | BT-549 | ~200 | |

| Seline |

Selinexor's Impact on Nuclear-Cytoplasmic Transport: A Technical Guide

Introduction

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound that has emerged as a novel therapeutic agent in oncology, particularly for hematologic malignancies and solid tumors.[1][2] Its mechanism of action is fundamentally rooted in the modulation of a critical cellular process: nuclear-cytoplasmic transport. This guide provides an in-depth technical overview of this compound's core mechanism, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.

The exchange of macromolecules between the nucleus and the cytoplasm is a tightly regulated process essential for normal cellular function. Exportin 1 (XPO1), also known as chromosomal region maintenance 1 (CRM1), is a key nuclear export receptor responsible for transporting hundreds of cargo proteins, including the majority of tumor suppressor proteins (TSPs), and various RNA molecules from the nucleus to the cytoplasm.[1][3][4] In many cancer types, XPO1 is overexpressed, leading to excessive export of TSPs from the nucleus.[1][2][5] This mislocalization effectively inactivates these proteins, contributing to uncontrolled cell proliferation and survival. This compound directly targets and inhibits XPO1, restoring the nuclear localization and function of TSPs, thereby inducing apoptosis in cancer cells while largely sparing normal cells.[1][6]

Core Mechanism of Action: Inhibition of XPO1

This compound functions by covalently binding to a cysteine residue (Cys528) located in the cargo-binding groove of the XPO1 protein.[1] This binding is slowly reversible and effectively blocks the ability of XPO1 to bind to its cargo proteins, which are characterized by a leucine-rich nuclear export signal (NES).[3][7]

The normal process of nuclear export mediated by XPO1 is dependent on the Ran GTP/GDP cycle.[4][5] In the nucleus, where the concentration of RanGTP is high, XPO1 binds to its cargo protein and RanGTP to form a stable ternary complex.[4] This complex is then transported through the nuclear pore complex (NPC) into the cytoplasm. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, causing the complex to disassemble and release the cargo protein.[5]

By inhibiting XPO1, this compound prevents the formation of this ternary export complex. The consequence is the nuclear accumulation of key XPO1 cargo proteins. These include:

-

Tumor Suppressor Proteins (TSPs): p53, p21, p27, Rb, and FOXO proteins.[1][4] By forcing their retention in the nucleus, this compound enhances their tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[1]

-

The NF-κB inhibitor, IκB: Nuclear factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Its inhibitor, IκB, is an XPO1 cargo. This compound traps IκB in the nucleus, which in turn sequesters NF-κB in an inactive state, thereby downregulating its pro-survival signaling.[8][9]

-

Oncoprotein mRNAs: XPO1 also mediates the export of mRNAs encoding oncoproteins like c-Myc and Bcl-2.[10] this compound's inhibition of XPO1 leads to a reduction in the cytoplasmic levels of these mRNAs, thereby decreasing the translation of these oncogenic proteins.

This multifaceted mechanism ultimately leads to the selective induction of apoptosis in malignant cells.[6][11]

Quantitative Data from Clinical Investigations

The clinical efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in numerous trials. The following tables summarize key quantitative outcomes.

Table 1: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)

| Clinical Trial | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| STORM Part 2 [12][13] | Penta-refractory MM | This compound + Dexamethasone (Xd) | 25.3% - 26% | 3.7 months | 8.6 months |

| BOSTON [14][15] | MM with 1-3 prior lines of therapy | This compound + Bortezomib + Dexamethasone (XVd) | 76% | 13.9 months | Not Reported |

| STOMP (XKd arm) [13] | RRMM | This compound + Carfilzomib + Dexamethasone (XKd) | 78% | 15.0 months | Not Reached |

| STOMP (SPd arm) [16] | RRMM | This compound + Pomalidomide + Dexamethasone (SPd) | 65% | 12.3 months | 19.3 months |

Table 2: this compound Combination Therapy in Solid Tumors

| Tumor Type | Combination Regimen | Recommended Phase 2 Dose (this compound) | Key Efficacy Results |

| KRAS-mutant NSCLC [17] | This compound + Docetaxel | 60 mg weekly | 22% Partial Response (PR), 56% Stable Disease (SD) |

| Advanced Solid Tumors [18] | This compound + Carboplatin + Paclitaxel | 60 mg weekly | Durable objective responses observed |

| Advanced/Metastatic Solid Tumors [19] | This compound + Topotecan | 60 mg weekly | Preliminary tumor efficacy observed |

Table 3: Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) with this compound

| Adverse Event | STORM Trial (Xd)[12] | BOSTON Trial (XVd)[20] | SADAL Trial (DLBCL)[21] |

| Thrombocytopenia | 59% | ≥10% | ≥15% |

| Anemia | 44% | ≥10% | ≥15% |

| Neutropenia | 21% | ≥10% | ≥15% |

| Hyponatremia | 22% | ≥10% | ≥15% |

| Nausea | 10% | Not specified as Grade 3/4 | Not specified as Grade 3/4 |

| Fatigue | Not specified as Grade 3/4 | Not specified as Grade 3/4 | Not specified as Grade 3/4 |

Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating the impact of this compound on nuclear-cytoplasmic transport.

Protocol 1: Western Blot Analysis for Nuclear and Cytoplasmic Protein Fractionation

This protocol is used to determine the subcellular localization of XPO1 cargo proteins following this compound treatment.

-

Cell Culture and Treatment: Seed cells (e.g., 1.5 x 10^6 cells in a 6-well plate) and allow them to adhere.[22] Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time period (e.g., 24 hours).

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Harvest cells and use a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents) or homemade lysis buffers to separate nuclear and cytoplasmic fractions.[23][24]

-

For whole-cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA Protein Assay Kit.[22][23]

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (e.g., 20 µg) for each sample, mix with SDS sample buffer, and boil at 95°C for 5 minutes.[22][25]

-

Load samples onto a 4–12% Bis-Tris Gel and run electrophoresis to separate proteins by size.[22]

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22][23]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% skim milk or LI-COR blocking buffer) for at least 1 hour at room temperature or overnight at 4°C.[22][23]

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, IκB) overnight at 4°C with gentle agitation.

-

Wash the membrane multiple times with a wash buffer (e.g., PBST).

-

Incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again.

-

Detect the signal using an appropriate substrate (e.g., ECL for HRP) or an imaging system (e.g., Licor Odyssey for fluorescent antibodies).[22]

-

Use loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) to ensure equal protein loading. Analyze band densitometry using software like ImageJ.[22]

-

Protocol 2: Cell Viability Assay (SRB Assay)

This assay measures the cytotoxic effects of this compound by quantifying total cellular protein.[26]

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing and Drying: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µl of 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

-

Removing Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid.

-

Solubilization and Measurement: Add 100-200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510-580 nm using a microplate reader.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26]

-

Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed.

Caption: this compound blocks XPO1, causing nuclear retention of TSPs and inducing apoptosis.

Caption: Key steps in the Western Blot workflow for protein localization analysis.

Caption: Logical flow of this compound's downstream anti-cancer effects.

Conclusion

This compound represents a paradigm shift in cancer therapy by targeting the fundamental process of nuclear-cytoplasmic transport. Its unique mechanism of inhibiting XPO1 leads to the nuclear restoration of tumor suppressor protein function, providing a powerful strategy against various malignancies.[1] The quantitative data from numerous clinical trials underscore its efficacy, particularly in heavily pretreated patient populations. While toxicities such as thrombocytopenia and gastrointestinal issues are common, they are generally manageable with supportive care.[12][20] The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced effects of this compound and other SINE compounds. As our understanding of the nuclear transport machinery in cancer continues to grow, this compound stands out as a foundational therapy in this class, with ongoing research poised to further refine its clinical application and expand its therapeutic reach.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. XPO1 - Wikipedia [en.wikipedia.org]

- 4. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. karyopharm.com [karyopharm.com]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. XPOVIO® Mechanism of Action for MM | XPOVIO (this compound) HCP [xpoviopro.com]

- 11. Selective Inhibition of Nuclear Export With Oral this compound for Treatment of Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Treatment of multiple myeloma with this compound: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FDA approves this compound for refractory or relapsed multiple myeloma | FDA [fda.gov]

- 15. XPOVIO® (this compound) | For Adults with MM and DLBCL [xpovio.com]

- 16. cancernetwork.com [cancernetwork.com]

- 17. ascopubs.org [ascopubs.org]

- 18. This compound in combination with carboplatin and paclitaxel in patients with advanced solid tumors: Results of a single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound in combination with topotecan in patients with advanced or metastatic solid tumors: Results of an open-label, single-center, multi-arm phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. investors.karyopharm.com [investors.karyopharm.com]

- 21. investors.karyopharm.com [investors.karyopharm.com]

- 22. Western blot analysis [bio-protocol.org]

- 23. Inhibition of XPO1 by this compound enhances terminal erythroid maturation through modulation of HSP70 trafficking in severe β0-thalassemia/HbE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. XPO1 inhibition with this compound synergizes with proteasome inhibition in neuroblastoma by targeting nuclear export of IkB - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.origene.com [cdn.origene.com]

- 26. benchchem.com [benchchem.com]

Selinexor: A Technical Deep Dive into its Molecular Architecture and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selinexor (formerly KPT-330), marketed under the brand name Xpovio®, is a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2] It represents a novel therapeutic approach in oncology, targeting the nuclear export protein Exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1).[1][2] By blocking the transport of key tumor suppressor proteins and growth regulators from the nucleus to the cytoplasm, this compound effectively reactivates the cell's own tumor-suppressing machinery, leading to cell cycle arrest and apoptosis in cancer cells.[1] This technical guide provides an in-depth exploration of the molecular structure of this compound, its mechanism of action, and the key experimental methodologies used to elucidate these characteristics.

Molecular Structure of this compound

This compound is a synthetic, small-molecule compound developed through a structure-based drug design process.[1][2] Its chemical structure is fundamental to its specific and potent inhibition of XPO1.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}-N'-pyrazin-2-ylprop-2-enehydrazide | [1] |

| Chemical Formula | C₁₇H₁₁F₆N₇O | [1] |

| Molecular Weight | 443.313 g/mol | [1] |

| CAS Number | 1393477-72-9 | [1] |

| Appearance | White to off-white powder | |

| Solubility | 20 mg/mL in DMSO | [3] |

Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

This compound's therapeutic effect stems from its highly specific, covalent, and slowly reversible binding to a cysteine residue (Cys528) in the cargo-binding groove of XPO1.[1][2] XPO1 is a crucial transport protein responsible for exporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to an increased efflux of TSPs from the nucleus, thereby promoting uncontrolled cell growth and proliferation.

By inhibiting XPO1, this compound forces the nuclear retention and accumulation of key TSPs such as p53, p21, and IκB.[4] This nuclear sequestration restores their tumor-suppressive functions, leading to cell cycle arrest and apoptosis in malignant cells, while largely sparing normal, healthy cells.[1]

Key Signaling Pathways Modulated by this compound

The nuclear retention of TSPs by this compound has significant downstream effects on critical signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. This compound treatment leads to the nuclear accumulation of IκBα, the natural inhibitor of NF-κB.[5] This nuclear sequestration of IκBα prevents the nuclear translocation and transcriptional activity of NF-κB, thereby suppressing its pro-survival signaling.[5]

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers and is associated with poor prognosis. This compound has been shown to induce the nuclear retention of STAT3, which can limit its ability to activate downstream pro-inflammatory and pro-survival genes.[4]

Experimental Protocols

The elucidation of this compound's structure and function has been underpinned by a variety of sophisticated experimental techniques.

Elucidation of Molecular Structure

The precise chemical structure of this compound was determined using a combination of standard analytical chemistry techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystalline state.

While the specific, detailed synthesis and initial characterization protocols are often proprietary, the general methodologies are well-established in the field of medicinal chemistry.

X-ray Crystallography of this compound-XPO1 Complex

Objective: To visualize the three-dimensional structure of this compound bound to its target protein, XPO1, at atomic resolution.

Methodology:

-

Protein Expression and Purification: Recombinant human XPO1 is expressed in a suitable expression system (e.g., insect or mammalian cells) and purified to homogeneity using chromatographic techniques.

-

Complex Formation: Purified XPO1 is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The this compound-XPO1 complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.

-

Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, into which the atomic model of the this compound-XPO1 complex is built and refined. A detailed protocol for the crystallization of CRM1 (XPO1) with small-molecule inhibitors has been described.[6]

Mass Spectrometry for Covalent Binding Analysis

Objective: To confirm the covalent binding of this compound to the Cys528 residue of XPO1.

Methodology:

-

Incubation: Purified XPO1 is incubated with this compound.

-

Proteolytic Digestion: The this compound-XPO1 complex is digested with a protease (e.g., trypsin) to generate smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify the peptide containing the Cys528 residue and to confirm the mass shift corresponding to the covalent adduction of this compound. Chemoproteomic profiling using mass spectrometry has been employed to demonstrate the high selectivity of this compound for XPO1.[7] Protocols for the quantification of this compound in plasma using LC-MS/MS have also been established.[8][9][10]

Cell Viability Assays for IC₅₀ Determination

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The absorbance values are plotted against the drug concentrations, and the IC₅₀ value is calculated using a suitable curve-fitting model. A general protocol for determining the IC₅₀ of drugs on adherent cells using the MTT assay is available.[11] Similar cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are also commonly used.[12]

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Drug Treatment and Stimulation: The transfected cells are pre-treated with this compound for a short period (e.g., 1 hour) and then stimulated with an NF-κB activator (e.g., TNFα).

-

Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized and analyzed to determine the inhibitory effect of this compound. A detailed protocol for an NF-κB reporter assay has been described.[13][14]

Immunofluorescence for Nuclear Localization

Objective: To visualize the subcellular localization of proteins of interest (e.g., IκBα, STAT3) following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to intracellular proteins.

-

Immunostaining: The cells are incubated with a primary antibody specific to the protein of interest, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

-

Microscopy and Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. Images are captured to assess the nuclear versus cytoplasmic distribution of the protein. Protocols for immunofluorescence staining of IκB-α and STAT3 have been documented.[15][16]

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |